
N,N-Bis(2-hydroxyethyl)glycine sodium salt
Overview
Description
DMG-PEG(2000), also known as 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000, is a PEGylated lipid widely used in various biomedical applications. It is a critical ingredient in vaccines and therapies, including mRNA COVID-19 vaccines. This compound is commonly included in formulations for liposomes, lipid nanoparticles, nanostructured lipid carriers, and related in vitro and in vivo nano lipid-based drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
DMG-PEG(2000) is synthesized by the PEGylation of myristoyl diglyceride. The process involves the reaction of myristoyl diglyceride with polyethylene glycol under specific conditions to form the PEGylated lipid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, DMG-PEG(2000) is produced using large-scale reactors where the reaction conditions are meticulously controlled. The product is then purified using techniques such as chromatography to remove any impurities. The final product is often stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Metal Chelation and Complexation
Bicine sodium salt exhibits strong chelating properties, forming stable complexes with transition metals. Studies show its reactivity with Mg(II), Mn(II), Co(II), Cu(II), and Zr(IV) :
Key Findings :
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Zirconium complexes demonstrate optimal cross-linking efficiency in hydraulic fracturing fluids, achieving viscosities of ~550 cP at 135°C .
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Copper(II) complexes show distorted octahedral geometry, with infrared spectra confirming non-involvement of the carbonyl group in metal binding .
Hydrolysis and Stability
Bicine sodium salt undergoes pH-dependent hydrolysis, particularly relevant in pharmaceutical prodrug systems:
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Hydrolysis Rate : The temporary amide linkage between Bicine and drug molecules hydrolyzes with a half-life () of >3 hours in phosphate buffer (pH 7.4) .
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Degradation Pathway :
This slow hydrolysis ensures controlled drug release but may alter pharmacokinetics if incomplete .
Oil Well Fracturing Fluids
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Bicine-Zr(IV) complexes cross-link polymer-based fluids, enhancing viscosity (550 cP retention after 90 minutes at 135°C) .
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Comparative studies show equivalent performance between synthesized and commercial BHET complexes .
Buffer Systems
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Used in crystallization buffers (e.g., 1M Tris-Bicine, pH 7.5–8.5) due to minimal interference with protein interactions .
Analytical and Spectral Data
Property | Value/Observation | Source |
---|---|---|
IR Spectral Peaks | 3300 cm⁻¹ (–OH), 1640 cm⁻¹ (C=O) | |
NMR (¹³C) | δ 62.1 (CH₂OH), δ 172.5 (COO⁻) | |
Solubility | 909 g/L in water (20°C) |
Scientific Research Applications
Biochemical Research
Buffering Agent
Bicine serves as a buffering agent in biochemical assays due to its effective pH range (approximately 7.6 to 9.0). It helps maintain stable pH conditions for enzymatic reactions, which is crucial for the accuracy of experimental results .
Applications in Enzyme Studies
- Enzyme Kinetics : Bicine is used in enzyme kinetics studies to stabilize the pH during reactions involving various enzymes, such as glutathione reductase, where it has been shown to enhance enzyme activity by providing optimal pH conditions .
- Protein Purification : It is utilized in protein purification processes, including chromatography techniques, to maintain the integrity and activity of proteins during separation .
Pharmaceutical Applications
Drug Formulation
Bicine is incorporated into pharmaceutical formulations as a stabilizing agent. Its ability to maintain pH levels is particularly beneficial in the formulation of injectable drugs and vaccines .
Nanoparticle Drug Delivery Systems
Recent studies have highlighted the role of Bicine in developing lipid nanoparticles for drug delivery systems. These systems are crucial for improving the bioavailability and efficacy of therapeutic agents, particularly in mRNA vaccines.
Analytical Chemistry
Chromatography
Bicine is extensively used as a mobile phase additive in liquid chromatography. Its presence improves the separation efficiency of analytes by maintaining a consistent pH during the chromatographic process. For instance, Bicine has been employed in reverse-phase high-performance liquid chromatography (HPLC) for the separation of various compounds .
Application Area | Specific Use Case | Benefits |
---|---|---|
Biochemical Research | Buffering agent for enzyme assays | Stabilizes pH, enhances enzyme activity |
Pharmaceutical Formulation | Stabilizer in injectable drugs | Maintains drug stability and efficacy |
Drug Delivery Systems | Component in lipid nanoparticles | Improves bioavailability and therapeutic effect |
Analytical Chemistry | Mobile phase additive in HPLC | Enhances separation efficiency |
Case Study 1: Enzyme Kinetics
In a study investigating the kinetics of glutathione reductase, researchers utilized Bicine as a buffer to maintain optimal pH conditions. The results indicated that Bicine significantly improved enzyme activity compared to other buffers, demonstrating its effectiveness in biochemical assays .
Case Study 2: Lipid Nanoparticle Formulation
A recent investigation focused on the formulation of lipid nanoparticles for mRNA delivery systems highlighted Bicine's role in stabilizing the lipid matrix. This study found that incorporating Bicine enhanced the stability and release profile of mRNA vaccines, making it a critical component in vaccine development.
Mechanism of Action
DMG-PEG(2000) exerts its effects by forming stable lipid nanoparticles that can encapsulate therapeutic agents. The polyethylene glycol chains on the surface of these nanoparticles prevent serum protein adsorption and nanoparticle aggregation, thereby increasing their circulation time in vivo. This enhances the delivery and bioavailability of the encapsulated therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Distearoylphosphatidylcholine (DSPC)
- SM-102
- Cholesterol
Uniqueness
Compared to other similar compounds, DMG-PEG(2000) offers unique advantages such as improved stability and extended circulation time in vivo. Its PEGylated structure reduces non-specific interactions with plasma proteins and prevents opsonization and aggregation, making it highly effective for drug delivery applications .
Biological Activity
N,N-Bis(2-hydroxyethyl)glycine sodium salt, commonly known as Bicine, is a zwitterionic buffer widely used in biochemical and pharmaceutical applications. Its unique properties and biological activities make it a subject of interest in various research fields, including drug formulation, enzymatic reactions, and metal ion chelation. This article explores the biological activity of Bicine, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C6H12NNaO4
- Molecular Weight : 187.17 g/mol
- CAS Number : 139-41-3
- Solubility : Highly soluble in water (909 g/L at 20°C) .
1. Buffering Capacity
Bicine is primarily recognized for its buffering capacity in biological systems. It maintains pH stability in a physiological range (pH 7.0 to 9.0), which is crucial for enzyme activity and metabolic processes. Its low toxicity profile makes it suitable for biological applications.
2. Chelating Agent
Bicine has been studied for its ability to form complexes with metal ions, which is vital in various biological contexts:
- Metal Ion Interaction : Bicine can chelate essential metal ions such as cobalt and zinc, facilitating their bioavailability and metabolic functions . This property is particularly important in the context of enzyme catalysis where metal ions serve as cofactors.
Metal Ion | Chelation Ratio | Stability Constant |
---|---|---|
Cobalt | 1:2 | High |
Zinc | 1:1 | Moderate |
3. Pharmacological Applications
Bicine has been utilized as a linker in prodrug formulations to enhance drug delivery systems. Research indicates that its incorporation into polymeric drug carriers can improve the pharmacokinetic profiles of therapeutic agents by modulating release rates .
- Case Study : A study on PEGylated drugs demonstrated that Bicine-modified prodrugs exhibited prolonged circulation times and reduced immunogenicity compared to their unmodified counterparts .
Safety and Toxicology
Bicine is generally regarded as safe (GRAS) for use in food and pharmaceutical applications. Toxicological assessments indicate minimal adverse effects at concentrations typically used in laboratory settings .
- Toxicity Data : No significant acute or chronic toxicity has been reported for Bicine at doses relevant to its applications.
Recent Research Findings
Recent studies have highlighted the potential of Bicine in enhancing oral drug delivery through mucoadhesive formulations:
- Mucoadhesive Properties : Research published in Molecules indicates that Bicine can enhance the retention time of drugs within the gastrointestinal tract, improving therapeutic efficacy against local diseases .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for preparing Bicine-based buffers, and how does temperature affect their pH stability?
Bicine sodium salt is effective as a biological buffer in the pH range of 6–8.5 . To prepare a 0.1 M Bicine buffer:
- Dissolve 1.63 g of Bicine sodium salt in 80 mL deionized water.
- Adjust pH using NaOH or HCl, considering temperature-dependent pKa shifts (e.g., pKa decreases by 0.018 units per °C rise) .
- Filter-sterilize and store at 4°C. Key data :
Temperature (°C) | pKa |
---|---|
0 | 8.7 |
20 | 8.35 |
37 | 8.2 |
Q. How does the solubility profile of Bicine sodium salt influence its application in biochemical assays?
Bicine sodium salt is highly water-soluble (saturation at 1.1 M at 0°C) but has limited solubility in organic solvents . This property makes it suitable for aqueous systems, such as protein crystallization or enzyme kinetics, where polar environments are required. Precipitate formation in high-salt conditions should be monitored via spectrophotometric turbidity assays .
Q. What spectroscopic or chromatographic methods are recommended for characterizing Bicine sodium salt purity?
- NMR : Confirm structure using NMR (δ 3.6–3.8 ppm for hydroxyethyl protons; δ 3.2 ppm for methylene adjacent to the amine) .
- HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>98%) .
- Elemental analysis : Verify C (44.17%), H (8.03%), and N (8.58%) composition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate Bicine’s adsorption mechanisms in corrosion inhibition studies?
Density functional theory (DFT) simulations reveal that Bicine’s hydroxyethyl and carboxylate groups form stable coordination complexes with metal surfaces (e.g., copper in chloride solutions). Quantum chemical indices (QCIs), such as high HOMO energy (-5.2 eV), indicate strong electron-donating capacity, correlating with experimental inhibition efficiencies (>85% at 1 mM concentration) . Monte Carlo (MC) simulations further predict adsorption energies of -320 kJ/mol, supporting its efficacy as a green corrosion inhibitor .
Q. What experimental strategies address contradictions in reported pKa values for Bicine under varying ionic strengths?
Discrepancies in pKa values (e.g., 8.2–8.7) arise from ionic strength effects. To resolve this:
- Use a pH meter calibrated with standard buffers at matching ionic strengths (e.g., 0.1 M NaCl).
- Apply the Davies equation to correct activity coefficients:
Q. How does Bicine sodium salt compare to other zwitterionic buffers (e.g., HEPES) in stabilizing lipid bilayers for membrane protein studies?
Bicine’s lower ionic strength (vs. HEPES) minimizes interference with lipid headgroup interactions. In 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) bilayers, Bicine maintains bilayer fluidity (measured via fluorescence anisotropy, ) while reducing phase separation artifacts observed with HEPES at >50 mM concentrations .
Q. What role does Bicine sodium salt play in chelating transition metals during metalloprotein purification?
Bicine binds divalent cations (e.g., Ni, Cu) with moderate stability constants ( for Ni), making it suitable for weakly coordinating affinity chromatography. Comparative studies with EDTA show Bicine preserves protein native conformation better, as evidenced by circular dichroism (CD) spectra retaining 95% α-helix content vs. 78% with EDTA .
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on Bicine’s melting point (190°C vs. 193–195°C)?
The variation arises from decomposition during melting. Thermogravimetric analysis (TGA) shows weight loss (~5%) above 190°C due to decarboxylation. Use differential scanning calorimetry (DSC) with a nitrogen atmosphere to record the endothermic peak at 193–195°C, aligning with high-purity samples (>99%) .
Q. Methodological Recommendations
Properties
IUPAC Name |
sodium;2-[bis(2-hydroxyethyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.Na/c8-3-1-7(2-4-9)5-6(10)11;/h8-9H,1-5H2,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBDBXAVPLFMNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150-25-4 (Parent) | |
Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059686 | |
Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139-41-3, 17123-43-2 | |
Record name | N,N-Bis(2-hydroxyethyl)glycine, monosodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N-bis(2-hydroxyethyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Bis(2-hydroxyethyl)glycine sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium N,N-bis(2-hydroxyethyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BICINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH8W456FUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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